molecular formula C8H7ClN2O3 B1582521 N-(4-Chloro-3-nitrophenyl)acetamide CAS No. 5540-60-3

N-(4-Chloro-3-nitrophenyl)acetamide

Cat. No. B1582521
CAS RN: 5540-60-3
M. Wt: 214.6 g/mol
InChI Key: QUMQBQADXFETJW-UHFFFAOYSA-N
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Patent
US07115640B2

Procedure details

To a stirred solution of 4-chloro-3-nitroaniline (17.3 g, 100 mmol) in DCM (150 mL) was added dropwise acetic anhydride (14 mL, 150 mmol) at ambient temperature. The mixture was stirred at ambient temperature for 2.5 h. The solvent was removed in vacuo, and Et2O was added to the residue. The precipitate was collected by filtration, washed with Et2O, and dried in vacuo to give N-(4-chloro-3-nitrophenyl)acetamide (20.7 g, 96%), which was used without further purification.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:12](=[O:14])[CH3:13])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, and Et2O
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.